1-(5-Chloro-2-methoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea
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Description
This compound is a synthetic molecule with the chemical formula C16H20ClN5O2. It belongs to the class of organic compounds known as n-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a chloro-methoxyphenyl group, a dimethylamino-methylpyrimidinyl group, and a urea group . The average molecular weight is 349.815 Da .
Scientific Research Applications
Complexation and Folding Behavior
Research on heterocyclic ureas, including compounds with structural similarities to the specified chemical, has explored their ability to form complex, multiply hydrogen-bonded structures. These studies reveal insights into the folding behavior and complexation-induced unfolding of these molecules, highlighting their potential applications in the design of molecular assemblies and the study of molecular mimicry akin to peptide behavior (Corbin et al., 2001).
Reactions with Phosphoryl Chloride
Investigations into the reactions of pyrimidine derivatives with phosphoryl chloride have demonstrated the formation of chloromethylpyrimidines, underscoring the chemical reactivity and potential utility of these compounds in synthesizing novel chemical entities (Sakamoto et al., 1983).
Synthesis and Characterization of Derivatives
The synthesis and characterization of benzodiazaphosphorinone derivatives, including methoxy and dimethylamino substituted compounds, have been reported. These studies provide valuable data on the chemical properties and reactivity of these molecules, facilitating their application in various areas of chemical research (Melnicky et al., 1995).
Amplification of Antibiotics
Research has also been conducted on the synthesis of purines, including compounds structurally related to the specified chemical, as amplifiers of antibiotics against bacteria. These studies indicate potential applications in enhancing antibiotic efficacy and addressing resistance issues (Brown et al., 1972).
Antimicrobial Applications
The synthesis and antimicrobial evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes have been explored, demonstrating the antimicrobial potential of these compounds. Such research suggests their use in developing new antimicrobial agents (Rani et al., 2014).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-10-7-12(20-15(19-10)22(2)3)9-18-16(23)21-13-8-11(17)5-6-14(13)24-4/h5-8H,9H2,1-4H3,(H2,18,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNFQJSZTFTXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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